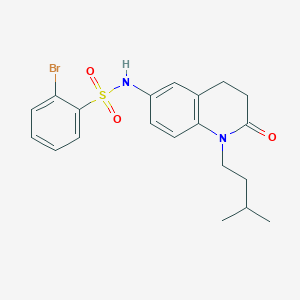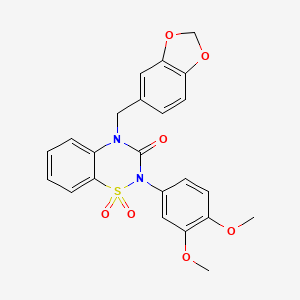![molecular formula C17H17N3O2 B2727181 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-12-4](/img/structure/B2727181.png)
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用機序
Target of Action
Compounds with an imidazo[1,2-a]pyridine structure, like “3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide”, have been shown to possess a broad range of biological activity . They might interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted organic reactions is particularly advantageous due to its simplicity, greater selectivity, and rapid synthesis . Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) and I2 (iodine).
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4 (sodium borohydride).
Substitution: Substitution reactions, particularly halogenation, can be carried out using halogenating agents like Br2 (bromine) and I2.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: NaBH4 in methanol.
Substitution: Br2 or I2 in chloroform.
Major Products Formed
Oxidation: Formation of N-(pyridin-2-yl)amides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprione: A drug used for heart failure.
Uniqueness
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is unique due to its specific structural features and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications.
特性
IUPAC Name |
3-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-4-8-20-11-14(19-16(12)20)10-18-17(21)13-6-3-7-15(9-13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIENYUKBNNQQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)
![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2727100.png)
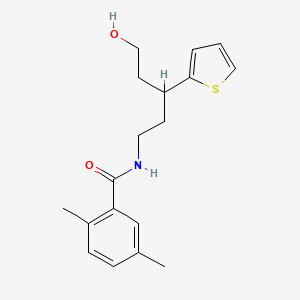
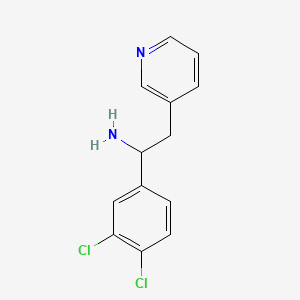
![1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2727104.png)
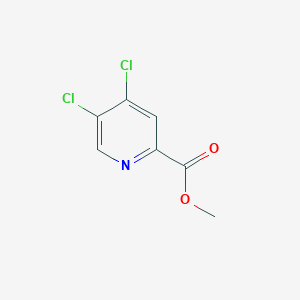

![N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2727108.png)
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
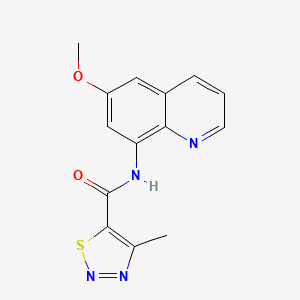
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)
